molecular formula C16H23N3O2 B11453369 N-[1-(1-butyl-1H-benzimidazol-2-yl)ethyl]-2-methoxyacetamide

N-[1-(1-butyl-1H-benzimidazol-2-yl)ethyl]-2-methoxyacetamide

Cat. No.: B11453369
M. Wt: 289.37 g/mol
InChI Key: HCGYHYPZZOZIBZ-UHFFFAOYSA-N
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Description

N-[1-(1-butyl-1H-benzimidazol-2-yl)ethyl]-2-methoxyacetamide is a synthetic organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by its unique structure, which includes a butyl group, a benzimidazole ring, and a methoxyacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-butyl-1H-benzimidazol-2-yl)ethyl]-2-methoxyacetamide typically involves the following steps:

    Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Alkylation: The benzimidazole ring is then alkylated with a butyl halide in the presence of a base such as potassium carbonate.

    Acylation: The final step involves the acylation of the alkylated benzimidazole with 2-methoxyacetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-butyl-1H-benzimidazol-2-yl)ethyl]-2-methoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding benzimidazole N-oxide.

    Reduction: Formation of the reduced benzimidazole derivative.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

N-[1-(1-butyl-1H-benzimidazol-2-yl)ethyl]-2-methoxyacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[1-(1-butyl-1H-benzimidazol-2-yl)ethyl]-2-methoxyacetamide involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(1-methyl-1H-benzimidazol-2-yl)ethyl]acetamide
  • N-[1-(1-butyl-1H-benzimidazol-2-yl)ethyl]-4-fluorobenzamide
  • N-[1-(1-butyl-1H-benzimidazol-2-yl)ethyl]-3,4-dimethoxybenzamide

Uniqueness

N-[1-(1-butyl-1H-benzimidazol-2-yl)ethyl]-2-methoxyacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyacetamide group differentiates it from other benzimidazole derivatives, potentially leading to unique interactions with molecular targets and distinct biological activities.

Properties

Molecular Formula

C16H23N3O2

Molecular Weight

289.37 g/mol

IUPAC Name

N-[1-(1-butylbenzimidazol-2-yl)ethyl]-2-methoxyacetamide

InChI

InChI=1S/C16H23N3O2/c1-4-5-10-19-14-9-7-6-8-13(14)18-16(19)12(2)17-15(20)11-21-3/h6-9,12H,4-5,10-11H2,1-3H3,(H,17,20)

InChI Key

HCGYHYPZZOZIBZ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2N=C1C(C)NC(=O)COC

Origin of Product

United States

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